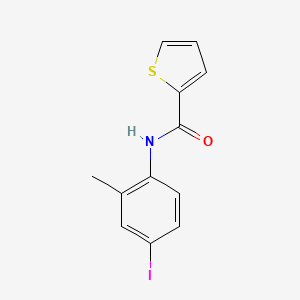

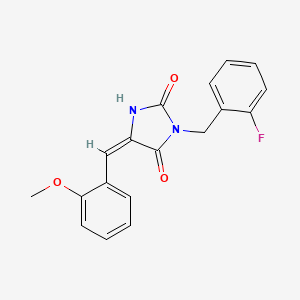

N-(4-iodo-2-methylphenyl)-2-thiophenecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-iodo-2-methylphenyl)-2-thiophenecarboxamide, also known as AG490, is a synthetic compound that has been widely used in scientific research for its inhibitory effects on Janus kinases (JAKs). JAKs play a crucial role in the signaling pathways of cytokines and growth factors, and their dysregulation has been linked to various diseases, including cancer and autoimmune disorders. AG490's ability to selectively block JAKs has made it a valuable tool in understanding the mechanisms of these diseases and developing potential therapies.

科学研究应用

Pharmacology: MEK Inhibition

N-(4-iodo-2-methylphenyl)-2-thiophenecarboxamide: has been identified as a MEK inhibitor . MEK inhibitors are a class of chemical compounds that inhibit the activity of the mitogen-activated protein kinase kinase enzymes MEK1 and MEK2. This inhibition can interfere with the growth and survival of cancer cells, making these inhibitors valuable in cancer research and therapy. The compound’s role in controlling the biological activity of MEK1/2 positions it as a potential therapeutic agent in the treatment of various cancers.

Biochemistry: Protein Phosphorylation

In the realm of biochemistry, this compound’s inhibitory effect on MEK1/2 suggests its utility in studying protein phosphorylation processes . Protein phosphorylation is a critical post-translational modification that regulates many cellular processes. By modulating kinase activity, researchers can explore signal transduction pathways and their implications in diseases.

Organic Synthesis: Chromophoric Cross-Linkers

The compound has potential applications in the synthesis of chromophoric cross-linkers, which are compounds that can absorb light and initiate chemical reactions . These cross-linkers are valuable in creating photo-responsive materials with applications ranging from smart coatings to drug delivery systems.

Materials Science: Solvent Stability

In materials science, the stability of chromophores like N-(4-iodo-2-methylphenyl)-2-thiophenecarboxamide in various solvents is of particular interest . The compound’s ability to remain stable in both protic and certain aprotic solvents after cross-linking is beneficial for developing new materials with enhanced optical properties.

Chemical Engineering: Process Optimization

Chemical engineers could leverage the compound’s properties in process optimization, particularly in the synthesis of complex organic molecules . Its predictable reactivity and solubility profile can aid in designing efficient and scalable chemical processes.

Medicine: Targeted Drug Delivery

Finally, in medicine, the compound’s role as a MEK inhibitor opens avenues for targeted drug delivery strategies . By conjugating the compound with specific delivery vehicles, it could be directed towards tumor cells, thereby reducing off-target effects and improving the efficacy of cancer treatments.

属性

IUPAC Name |

N-(4-iodo-2-methylphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INOS/c1-8-7-9(13)4-5-10(8)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUWFUGXLYJLIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-methoxyacetamide](/img/structure/B5664580.png)

![N-{3-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5664591.png)

![2-methyl-4-phenyl-9-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5664602.png)

![N-(2,2-difluoroethyl)-3-[(1-isopropylpiperidin-4-yl)oxy]-4-methoxybenzamide](/img/structure/B5664612.png)

![5-methyl-2-phenyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5664620.png)

![2-(3,5-difluorobenzyl)-8-(4-methylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5664626.png)

amino]sulfonyl}benzamide](/img/structure/B5664648.png)

![N-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-N-methyl-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B5664655.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-(phenoxyacetyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5664684.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(1-methyl-1H-indazol-3-yl)carbonyl]pyrrolidin-3-yl}acetamide](/img/structure/B5664685.png)